molecular formula C54H32O8 B12500777 4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid

4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid

Cat. No.: B12500777
M. Wt: 808.8 g/mol
InChI Key: NZEXPNMKJOUDIY-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid is a complex organic compound known for its unique structure and properties. It is a polycyclic aromatic hydrocarbon derivative with multiple benzene rings fused together, making it a significant molecule in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid involves multiple steps, starting from simpler aromatic compounds. The process typically includes:

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. when produced, it involves large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’,4’‘,4’‘’-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes. Additionally, its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’‘,4’‘’-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid is unique due to its highly conjugated system and the presence of multiple benzene rings, which contribute to its distinct electronic and optical properties. This makes it particularly valuable in the synthesis of advanced materials and in studies related to molecular interactions .

Properties

Molecular Formula

C54H32O8

Molecular Weight

808.8 g/mol

IUPAC Name

4-[10,18,23-tris(4-carboxyphenyl)-5-hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaenyl]benzoic acid

InChI

InChI=1S/C54H32O8/c55-51(56)33-9-1-29(2-10-33)37-17-21-41-45(25-37)46-26-38(30-3-11-34(12-4-30)52(57)58)18-22-42(46)50-44-24-20-40(32-7-15-36(16-8-32)54(61)62)28-48(44)47-27-39(19-23-43(47)49(41)50)31-5-13-35(14-6-31)53(59)60/h1-28H,(H,55,56)(H,57,58)(H,59,60)(H,61,62)

InChI Key

NZEXPNMKJOUDIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(C5=C3C=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7=C(C=C(C=C7)C8=CC=C(C=C8)C(=O)O)C9=C4C=CC(=C9)C1=CC=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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